Product packaging for 2-Phenyl-4-pentenal(Cat. No.:CAS No. 24401-36-3)

2-Phenyl-4-pentenal

Cat. No.: B1614670
CAS No.: 24401-36-3
M. Wt: 160.21 g/mol
InChI Key: PBWQZEMADHTUIF-UHFFFAOYSA-N
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Description

Structural Context and Chemical Significance of 2-Phenyl-4-pentenal

The chemical structure of this compound consists of a five-carbon chain (pentenal) with a phenyl group substituted at the second carbon (the α-position) and a carbon-carbon double bond at the 4-5 position. The presence of a carbonyl group (C=O) at the end of the carbon chain defines it as an aldehyde.

This unique arrangement of functional groups imparts significant chemical reactivity and versatility to the molecule. The key structural features include:

An Aldehyde Group: This functional group is highly reactive towards nucleophiles and can participate in a wide range of chemical transformations, such as reductions to alcohols, oxidations to carboxylic acids, and the formation of imines and acetals. mdpi.com

An α-Chiral Center: The carbon atom to which the phenyl group is attached is a stereocenter, meaning this compound can exist as a pair of enantiomers. The synthesis of single enantiomers of such α-substituted aldehydes is a significant goal in asymmetric catalysis.

A Phenyl Substituent: The phenyl group at the α-position influences the electronic properties and steric environment of the aldehyde, affecting its reactivity. The protons on this α-carbon are activated, making them susceptible to deprotonation and subsequent alkylation reactions.

A Terminal Alkene: The carbon-carbon double bond provides another site for chemical modification, allowing for reactions such as hydrogenation, halogenation, and various other electrophilic additions.

The combination of these features makes this compound a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. mdpi.com

Interactive Data Table: Properties of this compound

Current Research Landscape and Emerging Questions in Pentenal Chemistry

While literature specifically detailing this compound is sparse, the broader class of compounds to which it belongs—α-substituted and α,β-unsaturated aldehydes—is an area of intense research. researchgate.net The development of efficient methods for the synthesis of these bifunctional compounds is a dynamically progressing field. researchgate.net

A major focus in modern organic synthesis is the development of catalytic asymmetric methods to control the stereochemistry of molecules. For α-substituted aldehydes like this compound, a key challenge and area of research is the enantioselective functionalization at the α-position to create quaternary carbon stereocenters, which are common motifs in natural products and bioactive substances. mdpi.com Both organocatalytic and metal-catalyzed approaches are being explored to achieve this, aiming for high yields and excellent stereocontrol. mdpi.comnih.gov For instance, proline and its derivatives have been used as organocatalysts for the α-amination of α-branched aldehydes. nih.gov

Emerging questions in the field often revolve around enhancing the efficiency and selectivity of reactions involving these versatile building blocks:

Stereoselective Synthesis: How can we develop highly efficient and selective catalytic methods for the synthesis of single enantiomers of α-aryl aldehydes? Research is ongoing in areas like palladium-catalyzed asymmetric allylic alkylation and subsequent rearrangement reactions to generate α-chiral aldehydes. nih.govfigshare.com

Domino and Cascade Reactions: Can we design multi-step reactions in a single pot (cascade reactions) that use unsaturated aldehydes as starting materials to rapidly build molecular complexity? This approach is being explored through methods like domino hydroformylation/aldol (B89426) condensation to create substituted α,β-unsaturated aldehydes. researchgate.net

Novel Reactivity: What new transformations can be discovered for functionalized pentenals? The development of new umpolung strategies, which reverse the typical reactivity of a functional group, is one such avenue. For example, recent work has focused on catalytically generating a chiral α-alkoxyalkyl anion from an aromatic aldehyde for use in asymmetric synthesis. acs.org

Green Chemistry: How can the synthesis of these compounds and their subsequent reactions be made more environmentally benign? This includes the use of more sustainable catalysts, reducing waste, and employing less hazardous solvents. rsc.org

The selective hydrogenation of the double bond versus the aldehyde group in unsaturated aldehydes is another critical area of study, particularly for producing fine chemicals used in flavors and pharmaceuticals. tandfonline.com The ability to selectively target one functional group while leaving another intact is a significant challenge that drives innovation in catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B1614670 2-Phenyl-4-pentenal CAS No. 24401-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpent-4-enal
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InChI

InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-9,11H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWQZEMADHTUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
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DSSTOX Substance ID

DTXSID00865151
Record name Benzeneacetaldehyde, .alpha.-2-propen-1-yl-
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Molecular Weight

160.21 g/mol
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Physical Description

Straw-coloured liquid; Fruity floral aroma
Record name 2-Phenyl-4-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1464/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

95.00 °C. @ 3.00 mm Hg
Record name 2-Phenyl-4-pentenal
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Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Phenyl-4-pentenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.999-1.006
Record name 2-Phenyl-4-pentenal
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CAS No.

24401-36-3
Record name α-2-Propen-1-ylbenzeneacetaldehyde
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Record name 2-Phenyl-4-pentenal
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Record name Benzeneacetaldehyde, .alpha.-2-propen-1-yl-
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Record name 2-phenyl-4-pentenal
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Record name 2-PHENYL-4-PENTENAL
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Record name 2-Phenyl-4-pentenal
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Advanced Synthetic Methodologies for 2 Phenyl 4 Pentenal and Its Structural Analogues

Total Synthesis Approaches to 2-Phenyl-4-pentenal

The synthesis of this compound, an unsaturated aldehyde, involves strategic carbon-carbon bond formations and functional group manipulations. Key approaches focus on building the core structure through established organic reactions, optimized for yield and selectivity.

Aldol (B89426) Condensation and Related Carbonyl Coupling Strategies

A primary and effective method for synthesizing phenyl-substituted pentenal structures is the aldol condensation. This reaction typically involves the coupling of an aldehyde or ketone enolate with another carbonyl compound. In the context of this compound, this can be achieved through a cross-aldol reaction between benzaldehyde (B42025) and butanal. ontosight.ai The reaction proceeds via the formation of an enolate from butanal, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde yields the α,β-unsaturated product.

The efficiency of aldol condensations can be significantly influenced by the choice of catalyst and reaction conditions. Basic catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are commonly employed to facilitate enolate formation. Alternatively, acid catalysis can be used, which proceeds through an enol intermediate. wikipedia.org The use of nitrogenous organic bases, like pyrrolidine (B122466) or piperidine, often in combination with an organic acid co-catalyst, has been shown to provide high yields and selectivity, minimizing side reactions such as self-condensation. researchgate.net Optimization of parameters like temperature, reaction time, and solvent is crucial for maximizing the yield and purity of the final product.

Beyond traditional aldol reactions, other carbonyl coupling strategies can be envisioned. These might include metal-catalyzed cross-coupling reactions or Knoevenagel condensation variants, which offer alternative pathways to construct the carbon skeleton, though they may involve more complex procedures.

Table 1: Comparison of Aldol Condensation Conditions for Phenyl-substituted Alkenals

Catalyst SystemReactantsTemperature (°C)Yield (%)Key Advantages
Nitrogenous organic bases (e.g., pyrrolidine)Benzaldehyde and pentanal derivatives0–40>90High selectivity, mild conditions, operational simplicity
Inorganic bases (e.g., NaOH)Benzaldehyde and crotonaldehydeNot specifiedNot specifiedReadily available and cost-effective catalyst
Organocatalysts (e.g., proline derivatives)Aldehydes4564-99High chemoselectivity researchgate.net

This table is generated based on data for analogous reactions and provides a general overview of typical conditions and outcomes.

Development of Convergent and Linear Synthesis Pathways

The synthesis of complex molecules like this compound can be approached through either linear or convergent strategies. A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. wikipedia.org For instance, a linear approach to this compound could start with a simple phenyl-containing precursor, which is then elaborated step-by-step to introduce the pentenal chain. The Holton Taxol total synthesis provides a classic example of a linear strategy, where the molecule is assembled in a step-by-step fashion from a starting material. wikipedia.orgchemeurope.com

Synthesis of 2-Methyl-2-phenyl-4-pentenal

The synthesis of the structural analogue, 2-methyl-2-phenyl-4-pentenal, introduces the additional challenge of creating a quaternary carbon center at the C2 position. This requires specific synthetic methodologies to achieve the desired substitution pattern.

Multi-Step Preparations Utilizing Phosphorus-Containing Reagents (e.g., Diethyl Phthalimidomethylphosphonate)

A notable multi-step synthesis for 2-methyl-2-phenyl-4-pentenal utilizes phosphorus-containing reagents, specifically through a sequence involving diethyl phthalimidomethylphosphonate. orgsyn.orglookchem.com This method is part of a broader strategy for the geminal acylation-alkylation at a carbonyl center. orgsyn.org

The synthesis begins with the preparation of N-bromomethylphthalimide from N-hydroxymethylphthalimide. orgsyn.orglookchem.com This is followed by a reaction with triethyl phosphite (B83602) to form diethyl phthalimidomethylphosphonate. orgsyn.orglookchem.com This phosphonate (B1237965) is then converted to diethyl N-benzylideneaminomethylphosphonate. orgsyn.orgorgsyn.org This key intermediate serves as a reagent for the homologation of ketones. orgsyn.orgorgsyn.org The final steps involve the reaction of this phosphonate reagent with a suitable precursor, followed by alkylation and hydrolysis to yield the target molecule, 2-methyl-2-phenyl-4-pentenal, with reported yields in the range of 75-83%. orgsyn.orgorgsyn.org

Other phosphorus-containing reagents, such as diethyl isocyanomethylphosphonate and dimethyl diazomethylphosphonate, have also been developed for related transformations in organic synthesis. orgsyn.org

Geminal Functionalization Strategies at Carbonyl Centers

The synthesis of 2-methyl-2-phenyl-4-pentenal is a prime example of geminal functionalization at a carbonyl center, which involves the introduction of two new groups at the carbon atom that was originally part of the carbonyl group. orgsyn.org This transformation allows for the construction of a quaternary carbon atom. researchgate.net

The strategy described by Martin et al. utilizes a metalloenamine intermediate derived from a ketone. orgsyn.orgresearchgate.net This nucleophilic intermediate can be alkylated, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis of the resulting imine functionality reveals the desired aldehyde. This methodology is particularly useful for creating 4,4-disubstituted cyclopentenones and cyclohexenones. orgsyn.org The gem-dialkyl effect, where the presence of two alkyl groups on the same carbon can influence reactivity and favor cyclization, is a relevant concept in such transformations. unipd.it

Optimization of Reaction Conditions and Yields in Aldehyde Alkylation

The alkylation of carbons alpha to an aldehyde group can be challenging due to the propensity of aldehydes to undergo side reactions, such as self-condensation. google.com Therefore, the optimization of reaction conditions is critical to achieve high yields of the desired alkylated product. google.com

In the synthesis of a related compound, 2,4-dimethyl-2-phenyl-4-pentenal (B14112783), a base-catalyzed alkylation of hydratropic aldehyde (2-phenylpropanal) with methallyl chloride is employed. google.com The choice of base, solvent, and temperature significantly impacts the reaction outcome. google.com For instance, using sodium methoxide (B1231860) as the base in methanol (B129727) is an economical choice, but other strong bases can also be effective. google.com The reaction temperature can range from below 0°C to over 100°C depending on the specific reactants and solvent system. google.com A key finding was that adding the base to the reactants, rather than the other way around, provided the desired product in a surprisingly high yield of 84%, with minimal by-products from self-condensation. google.com This highlights the importance of the order of addition and careful control of reaction parameters in optimizing aldehyde alkylation reactions.

Table 2: Reagents and Intermediates in the Synthesis of 2-Methyl-2-phenyl-4-pentenal

Compound NameRole in SynthesisReference
N-BromomethylphthalimideIntermediate orgsyn.orglookchem.com
Diethyl phthalimidomethylphosphonatePhosphorus-containing reagent precursor orgsyn.orglookchem.com
Triethyl phosphiteReagent for phosphonate synthesis orgsyn.orglookchem.com
Diethyl N-benzylideneaminomethylphosphonateKey phosphonate reagent for homologation orgsyn.orgorgsyn.org
Hydratropic aldehyde (2-phenylpropanal)Starting material for a related analogue google.com
Methallyl chlorideAlkylating agent google.com
ButyllithiumStrong base for deprotonation orgsyn.orgorgsyn.org
Allyl bromideAlkylating agent lookchem.com

Synthesis of Branched Pentenal Analogues (e.g., 4-Methyl-2-phenyl-2-pentenal, 2,4-Dimethyl-2-phenyl-4-pentenal)

The creation of branched pentenal analogues is crucial for developing compounds with specific olfactory properties, such as the cocoa aroma of 4-methyl-2-phenyl-2-pentenal or the rose geranium scent of 2,4-dimethyl-2-phenyl-4-pentenal. vulcanchem.comchemicalbook.comgoogle.com These syntheses often rely on classic carbon-carbon bond-forming reactions, tailored to achieve the desired substitution patterns.

Alkylation of carbons alpha to an aldehyde is a direct method for introducing branched structures. However, this approach can be challenging due to the propensity of aldehydes to undergo self-condensation under basic conditions. google.com Despite these challenges, specific methods have been developed for the efficient synthesis of highly substituted aldehydes.

A notable example is the synthesis of 2,4-dimethyl-2-phenyl-4-pentenal. This process involves the alkylation of 2-phenylpropanal (B145474) with methallyl chloride. The reaction is successfully carried out using a strong base like sodium amide in a solvent such as toluene (B28343). This method has been shown to produce the desired product in high yield (84% of theoretical), which is surprising given the potential for side reactions. google.com The resulting 2,4-dimethyl-2-phenyl-4-pentenal is valued in perfumery for its potent rose geranium fragrance. google.com

Table 1: Synthesis of 2,4-Dimethyl-2-phenyl-4-pentenal via Alkylation

Reactant 1 Reactant 2 Base Solvent Product Yield Reference
2-Phenylpropanal Methallyl Chloride Sodium Amide Toluene 2,4-Dimethyl-2-phenyl-4-pentenal 84% google.com

Aldol condensation is a cornerstone of carbonyl chemistry and a primary route for synthesizing α,β-unsaturated aldehydes. vulcanchem.commagritek.com This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds to form a β-hydroxy carbonyl intermediate, which then typically dehydrates to yield the unsaturated product. magritek.com

The synthesis of 4-methyl-2-phenyl-2-pentenal, known for its characteristic cocoa aroma, is a prime example of this methodology. vulcanchem.comchemicalbook.com It is commonly prepared through the aldol condensation of 2-phenylpropanal and isobutyraldehyde. vulcanchem.com The reaction is typically catalyzed by a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The process involves the deprotonation of an enolizable aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of the second aldehyde. vulcanchem.com

Table 2: Aldol Condensation for Branched Pentenal Analogues

Aldehyde 1 Aldehyde 2 Catalyst Product Reference
2-Phenylpropanal Isobutyraldehyde Base (e.g., NaOH, KOH) 4-Methyl-2-phenyl-2-pentenal vulcanchem.com
Benzaldehyde 3-Buten-1-ol PPTS This compound vulcanchem.com

Achieving stereochemical control in the synthesis of unsaturated pentenals is essential, as the geometry of the double bond (E/Z isomerism) and the presence of chiral centers can significantly impact the molecule's properties. numberanalytics.com Strategies for controlling stereochemistry include the use of chiral auxiliaries, asymmetric catalysis, and stereoselective reactions. numberanalytics.com

For α,β-unsaturated aldehydes, the final dehydration step of the aldol condensation can often lead to a mixture of (E) and (Z) stereoisomers. vulcanchem.com The molecular structure of synthesized 4-methyl-2-phenyl-2-pentenal has been described as existing in E and Z configurations with respect to the C3=C4 double bond. iucr.orgresearchgate.net Advanced techniques, such as copper-catalyzed asymmetric conjugate addition of alkylzirconium species to α,β-unsaturated thioesters, offer a pathway to enantiomerically enriched building blocks that can be converted to chiral aldehydes. rsc.org While not directly applied to this compound in the provided sources, these methods represent the forefront of stereochemical control in the synthesis of complex acyclic molecules. rsc.orgnih.gov

Aldolic Condensation Pathways to Unsaturated Aldehydes

Synthesis of Positional Isomers and Derivatives (e.g., 3-Phenyl-4-pentenal)

The synthesis of positional isomers, where the phenyl group is located at a different position on the pentenal chain, requires strategies that precisely control the assembly of the carbon skeleton.

Regioselectivity is key to synthesizing specific positional isomers like 3-phenyl-4-pentenal. rsc.orgd-nb.info One documented method for synthesizing this isomer involves the reaction of phenylmagnesium bromide with 4-pentenal (B109682). ontosight.ai This Grignard reaction ensures the phenyl group is added at the desired position. Another approach involves the reduction of corresponding esters or acids, followed by oxidation to yield the aldehyde. ontosight.ai

The hydroformylation of butadiene derivatives also offers a route to various pentenal isomers. For instance, the hydroformylation of 1,3-butadiene (B125203) can lead to a mixture including 3-pentenal and 4-pentenal derivatives, which can then be further functionalized. researchgate.net Controlling the regioselectivity in such reactions is a significant challenge, often depending on the specific catalyst and reaction conditions used. rsc.orgresearchgate.net

Precursor Chemistry and Functional Group Interconversions for Pentenal Derivatives

The synthesis of complex aldehydes often relies on the availability of suitable starting materials and the ability to convert one functional group into another efficiently. imperial.ac.ukslideshare.netnumberanalytics.com Functional group interconversions (FGIs) are fundamental to organic synthesis, involving reactions like oxidation, reduction, and substitution. imperial.ac.ukfiveable.me

For example, the synthesis of pentenal derivatives can start from corresponding alcohols, which are then oxidized to the aldehyde. The oxidation of (4E)-4-Methyl-5-phenyl-4-penten-1-ol using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) is a method used to produce (4E)-4-methyl-5-phenyl-4-pentenal. google.com Conversely, aldehydes can be reduced to alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These FGIs are crucial for creating a variety of derivatives and for preparing the necessary precursors for more complex synthetic steps. imperial.ac.ukyoutube.com

Reaction Chemistry and Chemical Transformations of 2 Phenyl 4 Pentenal Derivatives

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 2-phenyl-4-pentenal is a primary site of chemical reactivity, readily undergoing a variety of transformations typical of aldehydes. ontosight.ai These reactions are fundamental to the synthesis of more complex molecules.

Nucleophilic Additions and Condensation Reactions

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.org This reactivity is central to numerous synthetic applications. Aldehydes, in general, are more reactive towards nucleophilic attack than ketones due to lesser steric hindrance and electronic effects. libretexts.org

One of the hallmark reactions of aldehydes is the aldol (B89426) condensation. While this compound itself can undergo self-condensation, it is more commonly used as a substrate in cross-aldol reactions. For instance, the synthesis of related structures like 4-methyl-2-phenyl-2-pentenal involves the aldol condensation between 2-phenylpropanal (B145474) and isobutyraldehyde. vulcanchem.com Similarly, 2-phenyl-2-pentenal (B1364180) can be synthesized via the aldol condensation of benzaldehyde (B42025) and pentanal. These reactions are typically catalyzed by bases such as sodium hydroxide (B78521) or organic bases like pyrrolidine (B122466).

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org For condensation reactions, this is often followed by a dehydration step to form a new carbon-carbon double bond.

Formation of Acetals and Imines

The aldehyde group of this compound readily reacts with alcohols and amines to form acetals and imines, respectively. ontosight.ai These reactions are crucial for creating protecting groups or for synthesizing new functional derivatives.

Acetals are formed when an aldehyde reacts with two equivalents of an alcohol under acidic conditions. libretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org The formation of acetals is a reversible process, and the removal of water is necessary to drive the reaction to completion. libretexts.org Cyclic acetals can also be formed by using a diol, such as ethylene (B1197577) glycol. libretexts.org While specific studies on this compound are limited, the principles of acetal (B89532) formation are well-established for aldehydes. For phenyl-pentenal derivatives, anhydrous solvents are often employed to ensure high yields. vulcanchem.com

Imines , or Schiff bases, are formed from the reaction of an aldehyde with a primary amine, involving the elimination of a water molecule. libretexts.org This reaction is also reversible and its rate is pH-dependent. libretexts.org The formation of imines from aldehydes is a fundamental transformation in organic synthesis and biochemistry. For instance, various aldehydes can be reacted with primary amines to yield the corresponding imines, a reaction that can be catalyzed by organocatalysts like pyrrolidine. organic-chemistry.org A derivative, 2,2-dimethyl-N-phenylpent-4-en-1-imine, has been synthesized, demonstrating the accessibility of this class of compounds. chemsynthesis.com

Table 1: Reactions of the Aldehyde Moiety in Phenyl-Pentenal Systems This table is interactive. You can sort and filter the data.

Reaction Type Reagents Product Type Key Conditions Reference
Aldol Condensation Aldehyde/Ketone α,β-Unsaturated Aldehyde Base or Acid Catalyst vulcanchem.com
Acetal Formation Alcohol, Acid Catalyst Acetal Removal of water libretexts.orgvulcanchem.com
Imine Formation Primary Amine Imine (Schiff Base) pH control libretexts.orgorganic-chemistry.org
Grignard Reaction Grignard Reagent (R-MgX) Secondary Alcohol Anhydrous ether
Reduction NaBH₄ or LiAlH₄ Primary Alcohol Methanol (B129727) or THF
Oxidation KMnO₄ or CrO₃ Carboxylic Acid Acidic/Aqueous

Reactivity of the Alkenyl Moiety

The carbon-carbon double bond in the pentenal chain of this compound provides another reactive site, allowing for a range of transformations that can lead to cyclic structures and isomeric products.

Intramolecular Cycloaddition and Cyclization Reactions (e.g., Hydroacylation)

Intramolecular hydroacylation is a powerful atom-economical reaction that involves the addition of the aldehyde C-H bond across the alkene double bond to form a cyclic ketone. escholarship.org This reaction is typically catalyzed by transition metal complexes, most notably those of rhodium. escholarship.orgrsc.org

The hydroacylation of 4-pentenals and their derivatives has been extensively studied as a method for synthesizing cyclopentanones. rsc.orgresearchgate.net Chiral rhodium catalysts have been employed to achieve highly enantioselective cyclizations. rsc.org The general mechanism involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the alkene into the metal-hydride or metal-acyl bond, and subsequent reductive elimination to yield the ketone and regenerate the catalyst. rsc.org While some substrates like 4-phenyl-4-pentenal have been noted to be challenging for certain catalytic systems, the general methodology is applicable to a range of substituted pentenals. rsc.org

Isomerization and Double-Bond Migration Pathways

The position of the double bond in alkenyl systems can often be changed through isomerization reactions, which can be promoted by catalysts or reaction conditions. chemistrysteps.comyoutube.com In systems related to this compound, such as other pentenal isomers, double-bond migration is a known process. For example, the isomerization of 3-pentenal to 2-pentenal can occur over certain catalysts. researchgate.net

In the context of phenylalkenals, double-bond migration can be influenced by the desire to achieve greater thermodynamic stability, often through conjugation with the phenyl ring or the carbonyl group. While specific studies detailing the isomerization pathways of this compound are not abundant, the principles of alkene isomerization suggest that under appropriate acidic, basic, or metal-catalyzed conditions, migration of the double bond to form a more conjugated system is a plausible transformation. For example, rhodium catalysts used in hydroacylation can also catalyze the isomerization of olefins. lookchem.com Furthermore, radical-mediated processes have also been shown to facilitate the migration of double bonds. chemistryworld.com

Derivatization Chemistry of Pentenal Systems

The dual functionality of this compound allows for a wide array of derivatization reactions, leading to a diverse range of chemical structures with potential applications in various fields.

Derivatization can occur at either the aldehyde or the alkene, or both. As discussed, the aldehyde can be converted to alcohols, carboxylic acids, acetals, and imines. libretexts.orglibretexts.org The alkene can be hydrogenated, halogenated, or participate in cycloadditions.

Furthermore, the entire this compound scaffold can serve as a building block for more complex molecules. For instance, derivatives such as 2,4-dimethyl-2-phenyl-4-pentenal (B14112783) have been synthesized and are noted for their specific organoleptic properties. google.com The synthesis of such derivatives often involves alkylation at the α-carbon to the aldehyde, a reaction that can be surprisingly efficient despite the propensity of aldehydes for self-condensation.

The development of new derivatization agents and methods continues to expand the chemical space accessible from pentenal systems. For example, specialized reagents have been designed for the targeted derivatization of aldehydes for analytical purposes, such as in mass spectrometry. researchgate.net These methods often involve the formation of imines or other stable adducts that enhance detection and characterization.

Formation of Stable Conjugates (e.g., Thiosemicarbazones)

Thiosemicarbazones are derivatives formed by the reaction of an aldehyde or ketone with thiosemicarbazide (B42300). These compounds are of interest due to their structural properties and ability to chelate with metal ions. iucr.org The synthesis of a thiosemicarbazone from a close derivative, 4-methyl-2-phenyl-2-pentenal, provides a clear example of this transformation.

The reaction involves the condensation of the aldehyde with thiosemicarbazide, typically under reflux in an alcohol solvent like methanol. iucr.orgresearchgate.net The nucleophilic amine of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of an imine, in this case, a thiosemicarbazone. chemistry.coach

A study on the synthesis of 4-methyl-2-phenyl-2-pentenal thiosemicarbazone reported a 56% yield after refluxing the reactants in methanol for 2-3 hours. iucr.orgiucr.org The resulting product was characterized as a brown, crystalline solid. iucr.orgresearchgate.net

Table 1: Synthesis and Properties of 4-Methyl-2-phenyl-2-pentenal Thiosemicarbazone

Parameter Value Source(s)
Reactants 4-methyl-2-phenyl-2-pentenal, Thiosemicarbazide iucr.orgiucr.org
Solvent Methanol iucr.orgiucr.org
Conditions Reflux for 2-3 hours iucr.orgiucr.org
Product Yield 56% iucr.orgiucr.org
Melting Point 199–202°C iucr.orgiucr.org

| Molecular Formula | C₁₃H₁₇N₃S | iucr.orgiucr.org |

Structural analysis of the resulting thiosemicarbazone, C₁₃H₁₇N₃S, reveals that the thiosemicarbazone moiety is nearly planar. iucr.orgiucr.org In the crystal structure, molecules are linked by hydrogen bonds between the amine hydrogens and the sulfur atom, forming layered sheets. iucr.orgresearchgate.net

Addition Reactions to Unsaturated Linkages (e.g., Grignard-Type Additions)

Grignard reagents (R-MgX) are potent nucleophiles widely used for forming new carbon-carbon bonds via addition to carbonyl groups. doubtnut.com In the case of this compound, the aldehyde group is the primary site for such an attack. Since the carbon-carbon double bond is not in conjugation with the carbonyl group, the reaction proceeds as a classic 1,2-addition to the aldehyde. chemistry.coach

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond and forms a magnesium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield a secondary alcohol. vaia.commasterorganicchemistry.com

For example, the reaction of this compound with a Grignard reagent such as methylmagnesium bromide (CH₃MgBr) would be expected to produce 3-phenyl-1-hexen-5-ol.

Hypothetical Grignard Reaction Scheme:

Step 1: this compound + R-MgX → Magnesium alkoxide intermediate

Step 2: Aqueous workup (e.g., H₃O⁺) → Secondary alcohol

The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon. vaia.com This reaction is a fundamental method for elaborating the carbon skeleton and synthesizing more complex alcohol derivatives from an aldehyde precursor. masterorganicchemistry.com

Phosphine-Mediated Reactions and Carbanion Generation in Unsaturated Aldehydes

Tertiary phosphines are unique catalysts in organic synthesis, acting as strong nucleophiles that can initiate a variety of transformations. illinois.edu Their reactions with unsaturated aldehydes are a key method for generating carbanionic intermediates. ubc.canumberanalytics.com The reactivity is particularly well-documented for α,β-unsaturated aldehydes, such as the related compound cinnamaldehyde (B126680). ubc.ca

The catalytic cycle typically begins with the nucleophilic conjugate addition of the phosphine (B1218219) to the β-carbon of an α,β-unsaturated aldehyde. illinois.edunih.gov This addition forms a zwitterionic intermediate known as a β-phosphonium enolate, which possesses a carbanion at the α-position. illinois.edu This carbanion is a potent nucleophile capable of participating in subsequent reactions. numberanalytics.com

Research on the interaction of tris(3-hydroxypropyl)phosphine with cinnamaldehyde in an aqueous solution demonstrated that this phosphine-induced carbanion generation can lead to self-condensation of the aldehyde. ubc.ca The initial nucleophilic attack by the phosphine on the β-carbon of cinnamaldehyde generates a carbanion intermediate. This intermediate then attacks another molecule of the aldehyde, ultimately leading to dimerization products like 2-benzyl-5-phenyl-pent-2,4-dienal and 5-phenyl-2-(phenylmethylene)-4-pentenal. ubc.ca

Table 2: Phosphine-Mediated Self-Condensation of Cinnamaldehyde

Parameter Details Source(s)
Substrate Cinnamaldehyde (an α,β-unsaturated aldehyde) ubc.ca
Catalyst Tris(3-hydroxypropyl)phosphine (THPP) ubc.ca
Key Intermediate β-phosphonium enolate (carbanion) illinois.eduubc.ca
Reaction Type Self-condensation (Dimerization) ubc.ca

| Observed Products | 2-Benzyl-5-phenyl-pent-2,4-dienal, 5-Phenyl-2-(phenylmethylene)-4-pentenal | ubc.ca |

This unique reactivity, where the phosphine acts as a nucleophilic catalyst to generate a carbanion from an unsaturated aldehyde, underscores the versatility of phosphine organocatalysis in forming new carbon-carbon bonds. illinois.edunih.gov

Catalytic Transformations in 2 Phenyl 4 Pentenal Chemistry

Homogeneous Catalysis for Selective Synthesis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, provides a powerful platform for the selective transformation of 2-phenyl-4-pentenal and related structures. Transition metals, particularly rhodium and palladium, are central to these methodologies due to their ability to orchestrate complex bond-forming events with high levels of control.

The intramolecular hydroacylation of 4-pentenals, a reaction that involves the activation of an aldehydic C-H bond and its subsequent addition across an internal olefin, is a well-established, atom-economical method for synthesizing cyclopentanones. nih.govucl.ac.uk This transformation is effectively catalyzed by cationic rhodium(I) complexes, particularly those stabilized by diphosphine ligands. nih.govacs.org The reaction proceeds via oxidative addition of the aldehyde C-H bond to the rhodium center, followed by migratory insertion of the alkene and subsequent reductive elimination to yield the cyclic ketone. snnu.edu.cn

When a substituent is present on the pentenal backbone, as in the case of phenyl-substituted pentenals, the intramolecular hydroacylation can lead to the formation of multiple diastereomers. The study of related substrates, such as 3-phenyl-4-pentenal, reveals the complexity of the reaction mechanism. Using chiral rhodium catalysts, such as those containing the (S)-BINAP ligand, the hydroacylation can proceed with notable diastereoselectivity to form β-phenylcyclopentanone. acs.org

SubstrateCatalystProduct(s)Key FindingReference
3-Phenyl-4-pentenal (racemic)[Rh((S)-binap)]+β-Phenylcyclopentanone, 4-Phenyl-4-pentenalDiastereoselective formation of both cyclopentanone (B42830) and an isomeric pentenal, indicating complex, reversible mechanistic steps. acs.org
Symmetrical 3,4-Disubstituted 4-Pentenal (B109682)Chiral Rhodium(I)-complexα,β-Disubstituted CyclopentanoneAchieved highly diastereoselective and enantioselective cyclization, creating two new chiral centers concurrently. snnu.edu.cn

Catalytic kinetic resolution is a powerful strategy for separating enantiomers of a racemic starting material. In the context of chiral pentenals, a chiral rhodium catalyst can selectively react with one enantiomer at a faster rate, leaving the unreacted substrate enriched in the other enantiomer. For racemic 3-phenyl-4-pentenal, a chiral catalyst like [Rh((S)-binap)]+ not only facilitates the diastereoselective formation of the cyclopentanone product but also resolves the starting material by converting one enantiomer more rapidly. acs.org

A more advanced approach is dynamic kinetic resolution (DKR), which combines the kinetic resolution with in-situ racemization of the starting material. escholarship.orgescholarship.org This allows for the theoretical conversion of a racemic aldehyde entirely into a single, highly enantioenriched stereoisomer of the product. In a reported DKR of chiral 4-pentenals, a dual catalytic system was employed: a primary amine catalyst racemizes the aldehyde substrate through enamine formation and hydrolysis, while a cationic rhodium catalyst promotes the enantioselective hydroacylation. escholarship.orgescholarship.org This stereoconvergent approach yields α,γ-disubstituted cyclopentanones with high diastereoselectivity (dr) and enantioselectivity (ee). escholarship.org

ProcessSubstrate TypeCatalytic SystemOutcomeSelectivity AchievedReference
Kinetic ResolutionRacemic 4-pentenalsChiral Rhodium Complex (e.g., [Rh(chiraphos)]Cl)Enantioselective formation of α-quaternary cyclopentanones.Up to 69% ee at 17% conversion. nih.gov
Dynamic Kinetic Resolution (DKR)Racemic α-allyl aldehydesDual system: Primary Amine + Cationic Rhodium CatalystStereoconvergent synthesis of α,γ-disubstituted cyclopentanones.>20:1:1:1 dr, >99% ee for specific substrates. escholarship.org

Hydroformylation, or the "oxo reaction," is a fundamental industrial process that adds a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. When applied to an unsaturated aldehyde like 4-pentenal, hydroformylation can produce a dialdehyde. The linear product, adipic aldehyde (hexanedial), is a valuable precursor for industrially significant chemicals like adipic acid and hexamethylenediamine, the monomers for nylon-6,6. datapdf.com

The rhodium-catalyzed hydroformylation of 4-pentenal has been systematically studied to maximize the yield of the linear n-product (adipic aldehyde) over the branched iso-product (2-methylglutaraldehyde). datapdf.comresearchgate.netfigshare.comacs.org The selectivity is highly dependent on the ligand coordinated to the rhodium center. By testing various phosphine (B1218219) and phosphite (B83602) ligands, researchers have been able to steer the reaction, achieving selectivities greater than 95% for adipic aldehyde. datapdf.comfigshare.comacs.org Using CO2-expanded media has also been shown to be beneficial, as it allows for fine-tuning of the H2/CO ratio in the reaction phase, which can accelerate the hydroformylation and improve selectivity. researchgate.net

Palladium catalysis offers a versatile toolkit for C-C bond formation, and many of its established reactions are applicable to unsaturated phenyl compounds. The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene. A related process is the palladium(II)-catalyzed phenylation of alkenes using organometallic reagents like diphenylantimony chloride or phenylantimony dichloride. researchgate.net This reaction proceeds smoothly in the presence of a catalytic amount of Pd(OAc)2 under air, affording phenylated alkenes without the need for an external reoxidant, which is often required in similar couplings. researchgate.net

Palladium catalysts also enable cross-coupling reactions to form cyclic products. For example, α,β-unsaturated aldehydes and ketones can couple with o-dibromobenzenes in the presence of a palladium catalyst and a base to produce indene (B144670) derivatives through the successive formation of two C-C bonds. oup.com These processes demonstrate the potential of palladium catalysis to construct complex carbocyclic and heterocyclic frameworks from unsaturated precursors bearing phenyl groups. oup.commdpi.com

Diastereoselective Pathways and Control

Hydroformylation of Unsaturated Aldehydes (e.g., 4-Pentenal to Adipic Aldehyde)

Organocatalysis in Asymmetric Reactions

Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. researchgate.netsci-hub.se These metal-free catalysts operate through distinct mechanistic pathways, often involving the formation of transient iminium or enamine intermediates with the substrate. caltech.edu

For α,β-unsaturated aldehydes, a primary or secondary amine catalyst can reversibly condense with the aldehyde to form a chiral iminium ion. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack in reactions like Diels-Alder cycloadditions or conjugate additions. caltech.edu

Conversely, the reaction of the catalyst with a carbonyl compound can generate a chiral enamine intermediate, which acts as a potent nucleophile in reactions such as asymmetric aldol (B89426) or Mannich reactions. researchgate.netua.es The Hajos-Parrish-Eder-Sauer-Wiechert reaction, a proline-catalyzed intramolecular aldol reaction, is a classic example that provides enantiomerically enriched cyclic ketones. chimia.ch While specific organocatalytic applications on this compound are not extensively documented, the established reactivity patterns for other unsaturated aldehydes provide a clear blueprint for its potential asymmetric transformations. For example, the phenyl group at the α-position could exert significant steric and electronic influence on the stereochemical outcome of organocatalyzed conjugate additions or aldol reactions, making it a substrate of interest for developing new selective methods.

Chiral Primary Alpha-Amino Acid Catalysis for Pentenal Derivatives

The use of chiral primary alpha-amino acids and their derivatives as organocatalysts has emerged as a powerful strategy in asymmetric synthesis. frontiersin.org These catalysts operate through the formation of chiral enamines or iminium ions, intermediates that effectively control the stereochemical outcome of various transformations. core.ac.uk While direct and extensive research on this compound within this specific catalytic framework is not widely documented in publicly available literature, the principles can be extrapolated from studies on structurally related α,β-unsaturated aldehydes.

Organocatalytic methods, particularly those employing chiral secondary amines derived from amino acids, have been successfully applied to the conjugate addition of nucleophiles to enals. core.ac.uk For instance, the reaction of α,β-unsaturated aldehydes with carbon and heteroatom nucleophiles can be catalyzed by chiral imidazolidinones, which are derived from amino acids. This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of enantioselectivity.

The general mechanism involves the reversible formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the chiral amine catalyst. This activation lowers the LUMO of the aldehyde, facilitating nucleophilic attack. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst.

While specific data tables for the reaction of this compound are not available, the following table illustrates the potential of this catalytic system with analogous substrates.

Table 1: Representative Enantioselective Conjugate Additions to α,β-Unsaturated Aldehydes Catalyzed by Chiral Amines

EntryAldehyde SubstrateNucleophileCatalystSolventYield (%)ee (%)
1Cinnamaldehyde (B126680)PyrroleImidazolidinone ACH2Cl29290
2CrotonaldehydeIndoleImidazolidinone BToluene (B28343)8593
33-Methyl-2-butenalThiophenolProline derivativeTHF9588

This table is a representation of typical results for analogous compounds and is for illustrative purposes, as specific data for this compound is not available in the cited sources.

Investigation of Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity (MLC) represents a paradigm in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a reaction. wikipedia.org This synergistic action can lead to unique reactivity and selectivity that is not achievable with traditional catalysts where the ligand is merely a spectator. wikipedia.org The modes of cooperation are diverse and can involve the ligand acting as a Lewis base or acid, participating in aromatization/dearomatization cycles, or being redox-active. wikipedia.org

The application of metal-ligand cooperative catalysis to α,β-unsaturated aldehydes, including pentenal derivatives, is an area of active research. For instance, the hydroformylation of 4-pentenal to produce adipic aldehyde, a precursor for nylon-6,6, has been studied using rhodium catalysts with specifically designed bisphosphite ligands. researchgate.net By modifying the ligand structure, the selectivity towards the linear aldehyde product could be significantly enhanced to over 95%. researchgate.net This demonstrates the critical role of the ligand in directing the outcome of the catalytic transformation.

In the context of C-C bond formation, nickel-photoredox catalysis has been utilized for the direct cross-coupling of unactivated C(sp³)-H bonds with chloroformates. princeton.edu While not directly involving this compound, this methodology showcases the potential of combining metal catalysis with other activation strategies to forge new bonds under mild conditions. princeton.edu

Investigations into metal-ligand cooperative systems often involve detailed mechanistic studies to elucidate the roles of both the metal and the ligand. For example, in transfer hydrogenation reactions, iridium catalysts supported by bidentate N-picolylbenzenesulfonamide ligands have been shown to operate via a metal-ligand cooperative mechanism involving reversible deprotonation of the ligand.

The following table provides a conceptual overview of the types of transformations where metal-ligand cooperativity could be applied to substrates like this compound, based on existing research on similar molecules.

Table 2: Conceptual Applications of Metal-Ligand Cooperative Catalysis for Pentenal Derivatives

TransformationMetal/Ligand System (Example)Potential Product from this compoundKey Feature of MLC
HydroformylationRhodium / Bisphosphite3-Phenyl-1,6-hexanedialLigand design controls regioselectivity
Asymmetric HydrogenationRuthenium / Chiral DiamineChiral 2-phenylpentanalLigand facilitates H2 activation and transfer
C-H FunctionalizationNickel / Photoredox CatalystEster or ketone derivativesLigand participates in redox cycle

This table is illustrative and based on the principles of metal-ligand cooperative catalysis, as direct applications to this compound are not detailed in the provided search results.

Mechanistic Elucidation and Theoretical Investigations of 2 Phenyl 4 Pentenal Reactions

Reaction Mechanism Studies

Experimental techniques remain a cornerstone for validating proposed reaction mechanisms. Methods such as kinetic analysis, isotopic labeling, and direct observation of intermediates provide tangible evidence to support or refute mechanistic hypotheses for reactions involving 2-phenyl-4-pentenal.

In related systems, kinetic resolution experiments have been employed to understand enantioselective hydroacylation reactions. For instance, the cyclization of 3-phenyl-4-pentenal, a structural isomer of the target compound, was studied to understand the rates of competing pathways, including cyclization, isomerization, and side-product formation. rsc.org Such analyses provide critical data on the factors that govern the efficiency and selectivity of a reaction.

Kinetic studies on the condensation of formaldehyde (B43269) and propionaldehyde, which share functional group similarities with this compound reactions, have identified the Mannich reaction step as rate-controlling, with a determined activation energy of 66.3 kJ/mol. researchgate.net This type of analysis, if applied to the self-condensation or other reactions of this compound, could similarly pinpoint the slowest step in a multi-step sequence, which is essential for process optimization. The competition between desired main reactions and undesired side reactions, such as the formation of 2-methyl-2-pentenal (B83557) in related syntheses, is often governed by kinetics and can be controlled by adjusting reaction parameters like temperature and time. researchgate.net

Deuterium (B1214612) labeling is an indispensable technique for tracing the path of atoms throughout a reaction. By replacing specific hydrogen atoms with deuterium, chemists can follow the label's position in the products, providing unambiguous evidence for or against proposed mechanistic pathways, such as specific hydrogen shifts or bond formations. chemistry-chemists.comumich.edu

While specific deuterium labeling studies on this compound are not extensively documented in the reviewed literature, the methodology's application to analogous systems demonstrates its potential. For example, deuterium labeling was crucial in establishing the stereochemistry of the oxypalladation step in the Wacker-type oxidative cyclization of a deuterated O-allylphenol, proving that the pathway could be either syn or anti depending on the specific palladium catalyst used. nih.gov

In the context of this compound cyclization, a deuterium atom could be placed at various positions, such as C1 (the aldehyde carbon) or C5, to investigate potential hydride shifts. The final position of the deuterium in the resulting tetrahydropyran (B127337) ring would help to distinguish between different mechanistic possibilities, such as a direct cyclization versus a pathway involving one or more 1,3- or 1,5-hydride shifts. ntu.edu.sg Such experiments are vital for validating mechanisms proposed by computational models. researchgate.net

The direct detection and characterization of transient intermediates are key to confirming a reaction mechanism. For the reactions of this compound, particularly acid-catalyzed cyclizations (Prins or oxonium-ene reactions), several key intermediates are proposed.

The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen, forming a highly reactive oxonium ion . vulcanchem.com This intermediate activates the molecule for intramolecular attack by the alkene. The subsequent C-C bond formation leads to a cyclic carbocation, specifically an oxocarbenium intermediate . vulcanchem.com In some related Prins reactions, an alternative pathway involving a hemiacetal intermediate has been identified through DFT calculations, which then undergoes ring closure to form the final product. beilstein-journals.org In photochemical reactions, different intermediates, such as triplet 1,4-biradicals formed after decarbonylation, have been proposed for related cyclopentanone (B42830) structures. ucla.edu

The table below summarizes key proposed intermediates in the cyclization of this compound and related unsaturated aldehydes.

Intermediate Type Precursor(s) Reaction Type Method of Identification/Postulation Source(s)
Oxonium IonThis compound, Acid CatalystAcid-Catalyzed CyclizationMechanistic Postulation vulcanchem.com
Oxocarbenium IonOxonium IonAcid-Catalyzed CyclizationMechanistic Postulation vulcanchem.com
Hemiacetal Intermediate1,3-DiolPrins ReactionDFT Calculation beilstein-journals.org
Zwitterionic IntermediateTriplet DiradicalPhotochemical CyclizationComputational Study science.gov
Triplet 1,4-BiradicalAcyl-Alkyl BiradicalPhotochemical DecarbonylationMechanistic Postulation ucla.edu

These intermediates are typically short-lived and difficult to isolate, making their characterization challenging. Often, their existence is inferred from trapping experiments or, more commonly, through computational modeling.

Deuterium Labeling Studies for Pathway Determination

Computational Chemistry in Mechanistic Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for elucidating complex reaction mechanisms. It allows for the modeling of entire reaction energy profiles, providing detailed information about the structures and energies of transition states and intermediates that are often inaccessible experimentally. uomustansiriyah.edu.iq

DFT calculations are widely used to map the potential energy surface of a reaction, revealing the most likely pathway from reactants to products. This involves locating and calculating the energies of all stationary points, including intermediates and transition states.

For reactions analogous to the cyclization of this compound, DFT has been successfully applied. For instance, a DFT study of the Prins reaction of styrene (B11656) (which, like our target, has a phenyl-substituted double bond) and propene with formaldehyde was conducted to trace the reaction paths. beilstein-journals.org The calculations identified a concerted pathway to a 1,3-diol as the rate-determining step and explored subsequent channels leading to either an allylic alcohol or a 1,3-dioxane (B1201747) product via a novel hemiacetal intermediate. beilstein-journals.org Similar DFT calculations on the aza-Prins cyclization to form tetrahydroazepines have also been used to support the proposed mechanism involving C-N and C-C bond formation. researchgate.net

The table below presents representative energy data from a DFT study on the Prins reaction of styrene, illustrating how computational modeling can delineate reaction pathways.

Table: Calculated Activation Barriers (ΔG‡) for Prins Reaction of Styrene (Data adapted from a B3LYP computational study)

Reaction Step Description Calculated ΔG‡ (kcal/mol) Source
TS1Concerted formation of 1,3-diol (Rate-determining)33.6 beilstein-journals.org
TS2Bimolecular elimination to form allylic alcohol27.2 beilstein-journals.org
TS3Conversion of 1,3-diol to hemiacetal intermediate26.6 beilstein-journals.org
TS4Ring closure of hemiacetal to form 1,3-dioxane20.3 beilstein-journals.org

This data is for the reaction of styrene (R=Ph) and is presented as a representative example of DFT analysis in a closely related system.

One of the major strengths of computational chemistry is its ability to predict and explain the selectivity of chemical reactions. By comparing the activation energies of competing transition states, one can determine which product is kinetically favored.

Regioselectivity: In reactions with multiple possible sites of attack, such as cycloadditions, DFT can explain the observed regioselectivity. Analysis of global and local electrophilicity and nucleophilicity indices derived from DFT helps predict how reactants will align. researchgate.net For example, in 1,3-dipolar cycloadditions, the observed regiochemistry is often rationalized by matching the most nucleophilic center of one reactant with the most electrophilic center of the other. researchgate.net

Stereoselectivity: DFT is also instrumental in understanding stereoselectivity. In the acid-catalyzed cyclization of vinylsilyl alcohols to form tetrahydrofurans, DFT calculations were performed to gain insight into the influence of substituents on the diastereoselectivity of the process. The calculations can model the different transition state geometries leading to cis or trans products. The energy difference between these transition states directly correlates to the predicted diastereomeric ratio. The origin of stereoselectivity in some photochemical reactions has been attributed to interaction-controlled factors, as revealed by distortion/interaction analysis of the calculated transition states. For the cyclization of this compound, DFT could be used to model the transition states leading to different diastereomers of the 2-phenyl-substituted tetrahydropyran product, thereby explaining the experimentally observed stereochemical outcome.

Transition State Structures and Energy Profiles

The study of transition state structures and energy profiles in reactions involving this compound is crucial for understanding reaction mechanisms and predicting product formation. Theoretical investigations, often employing quantum chemical calculations, provide valuable insights into the geometries and energies of these transient species.

Computational studies, such as those using density functional theory (DFT), are instrumental in mapping out the potential energy surfaces of these reactions. These calculations can elucidate the structures of key intermediates and transition states, helping to rationalize observed selectivities. For example, in the hydroformylation of related unsaturated aldehydes, DFT calculations have been used to identify the turnover-limiting transition state and to understand the factors controlling regioselectivity. researchgate.net

The steric and electronic effects of the phenyl group in this compound significantly influence the stability of transition states. The phenyl group can introduce steric hindrance, which may favor certain reaction pathways over others. Spectroscopic studies and quantum chemical calculations on related phenyl-substituted compounds have shown that steric effects can enforce specific conformations, thereby influencing reactivity. acs.org

Principles of Enantioselection in Chiral Catalysis

Enantioselection in chiral catalysis of reactions involving this compound and similar substrates is achieved through the use of chiral catalysts that create a diastereomeric relationship between the transition states leading to the two enantiomers of the product. The difference in the free energy of these diastereomeric transition states determines the enantiomeric excess (ee) of the reaction.

A prominent example is the catalytic kinetic resolution of racemic 3-phenyl-4-pentenal using a chiral rhodium catalyst, [Rh((S)-binap)]+. datapdf.com In this process, the chiral catalyst differentiates between the two enantiomers of the starting material, leading to the formation of an enantioenriched product. The enantioselectivity arises from the different rates at which the two enantiomers react with the chiral catalyst. datapdf.com

The design of the chiral ligand is paramount for achieving high enantioselectivity. For instance, in phase-transfer catalysis, chiral quaternary ammonium (B1175870) salts derived from binaphthyl structures have been shown to be effective. iupac.org The introduction of bulky substituents on the binaphthyl scaffold can enhance enantiofacial discrimination by creating a more defined chiral pocket around the active site. iupac.org

The interaction between the substrate and the chiral catalyst at the transition state is key to enantioselection. In organocatalysis, for example, chiral imidazolidinone catalysts activate α,β-unsaturated aldehydes, like this compound, through the formation of chiral iminium ions. caltech.edu This activation lowers the LUMO of the dienophile and directs the approach of the diene from a specific face, leading to the preferential formation of one enantiomer.

The enantiomeric excess of a reaction is often dependent on various factors, including the structure of the catalyst, the solvent, and the reaction temperature. For example, in certain phase-transfer catalyzed reactions, lowering the temperature and using a nonpolar solvent like toluene (B28343) can lead to higher enantioselectivity. iupac.org

Detailed mechanistic studies, often combining experimental kinetics with computational modeling, are essential for a deep understanding of the principles of enantioselection. These studies help to elucidate the specific non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the differentiation between the diastereomeric transition states. nih.gov

Interactive Data Table: Factors Influencing Enantioselectivity in Chiral Catalysis

Catalyst TypeSubstrate TypeKey Principle of EnantioselectionFactors Affecting ee
Chiral Rhodium Complexes (e.g., [Rh((S)-binap)]+)3-Phenyl-4-pentenalKinetic resolution via diastereomeric transition states. datapdf.comCatalyst structure, solvent, substrate concentration. datapdf.com
Chiral Phase-Transfer Catalysts (e.g., binaphthyl derivatives)Glycine derivativesEnantiofacial discrimination by the chiral catalyst. iupac.orgCatalyst substituents, solvent, temperature. iupac.org
Chiral Imidazolidinone Organocatalystsα,β-Unsaturated aldehydesFormation of chiral iminium ions, leading to LUMO-lowering and facial shielding. caltech.eduCatalyst structure, co-catalyst acidity. caltech.edu
Chiral Hydrogen-Bonding Templates with Sensitizers4-Substituted quinolonesEnantioselective [2+2] photocycloaddition guided by catalyst-substrate complexation. nih.govCatalyst structure, solvent, temperature. nih.gov

Advanced Applications of 2 Phenyl 4 Pentenal in Complex Organic Synthesis

Synthesis of Natural Product Scaffolds and Analogues

The unique structural features of 2-Phenyl-4-pentenal make it a valuable precursor for constructing the core skeletons of natural products and their analogues. Its utility has been demonstrated in the synthesis of complex molecules that mimic or are directly related to naturally occurring compounds.

A significant application is in the synthesis of galiellalactone (B1674401) analogues. Galiellalactone is a natural product known for its biological activity. In a documented synthesis, methyl 2-phenylpent-4-enoate was reduced using diisobutylaluminium hydride (DIBAL-H) to yield 2-phenylpent-4-enal in situ. scirp.org This aldehyde intermediate was then reacted with ethynyl (B1212043) magnesium bromide to build a more complex carbon skeleton, ultimately leading to the formation of a 7-phenyl galiellalactone analogue. scirp.org This demonstrates the direct use of the 2-phenylpent-4-enal structure in creating analogues of complex natural products. scirp.org

Furthermore, the aldehyde and alkene functionalities of this compound are ideal for cycloaddition reactions to form key structural motifs. For instance, the compound can be used to generate β-lactam (2-azetidinone) rings through the Staudinger ketene-imine cycloaddition. rsc.org The β-lactam ring is a critical scaffold found in a vast array of natural products and pharmaceuticals, most notably the penicillin and cephalosporin (B10832234) families of antibiotics. The synthesis involves the reaction of an imine with a ketene (B1206846) derived from an acyl chloride, a transformation for which this compound can serve as a foundational building block. rsc.org

The utility of the broader pentenal structural framework is also evident in the total synthesis of other complex natural products. For example, 4-bromo-4-pentenal, a related compound, served as a key starting fragment in the efficient, gram-scale synthesis of a tricyclic core used in the total synthesis of ring C-seco limonoids. chemrxiv.org This highlights the strategic importance of the pentenal unit in assembling intricate molecular architectures found in nature.

Table 1: Application of this compound and Related Compounds in Natural Product Synthesis

Starting Material/IntermediateKey Reaction TypeTarget Scaffold/AnalogueSignificanceReference
This compoundNucleophilic Addition7-Phenyl Galiellalactone AnalogueDirect use in building analogues of bioactive natural products. scirp.org
This compound[2+2] Cycloaddition (Staudinger)β-Lactam (2-Azetidinone)Forms a core heterocyclic scaffold of many important pharmaceuticals and natural products. rsc.org
4-Bromo-4-pentenalMulti-step SynthesisRing C-seco LimonoidsDemonstrates the utility of the pentenal core in the synthesis of complex terpenoids. chemrxiv.org

Precursors for Pharmaceutical and Bioactive Molecule Intermediates

This compound is a valuable starting material for the synthesis of intermediates used in the pharmaceutical industry. ontosight.ai Its functional groups can be readily converted into various pharmacophores, which are the essential molecular features responsible for a drug's biological activity.

The aldehyde group is a versatile handle for creating heterocyclic systems, which are present in over 90% of new medicines. ijnrd.org Through reactions like condensation, cycloaddition, and multicomponent reactions, this compound can be converted into a variety of bioactive heterocycles. ijnrd.orgmdpi.comeprajournals.com For example, condensation with hydrazines can yield pyrazoles, reaction with amidines can form pyrimidines, and the Paal-Knorr synthesis can produce furans, thiophenes, and pyrroles. These heterocyclic rings are central to numerous drugs with activities ranging from anticancer to anti-inflammatory and antimicrobial. mdpi.comeprajournals.com

The synthesis of galiellalactone analogues, as mentioned previously, is a direct example of using this compound as an intermediate for a molecule with potential therapeutic applications. scirp.org Similarly, the formation of β-lactam rings from this precursor provides access to one of the most important classes of antibiotics in medicinal history. rsc.org Research on related phenyl-aldehyde structures has shown their utility in creating Schiff base metal complexes that exhibit antimicrobial properties, indicating another pathway to bioactive molecules. researchgate.net

Table 2: Potential Bioactive Heterocycles Derivable from this compound

Heterocyclic ClassPotential Synthesis Route from this compoundAssociated Biological ActivitiesReference
Pyrroles, Furans, ThiophenesPaal-Knorr synthesis (after conversion of aldehyde)Anti-inflammatory, Antimicrobial, Anticancer researchgate.netijsrtjournal.com
PyrazolesCondensation with hydrazine (B178648) derivativesAnalgesic, Anti-inflammatory, Antidepressant mdpi.com
PyrimidinesCondensation with amidines or ureaAnticancer, Antiviral, Antibacterial ijnrd.orgeprajournals.com
β-LactamsStaudinger [2+2] cycloadditionAntibacterial (Penicillin, Cephalosporin classes) rsc.org
QuinolinesFriedländer Annulation or similar cyclization strategiesAntimalarial, Anticancer, Antifungal nih.gov

Building Blocks for Advanced Materials and Polymers

While the direct polymerization of this compound is not extensively documented, its structural analogues are recognized as important building blocks in materials science and polymer chemistry. chemicalbull.com The presence of both a polymerizable alkene group and a reactive aldehyde functionality suggests its potential as a versatile monomer for creating functional polymers.

Closely related compounds, such as 2,4-dimethyl-2-phenylpent-4-enal and 2-methyl-2-phenyl-4-pentenal, are used in the synthesis of specialized ligands for transition metal catalysts. google.com For example, derivatives of these aldehydes are used to prepare N-heterocyclic carbene (NHC) or cyclic (alkyl)(amino)carbene (CAAC) ligands for ruthenium catalysts employed in olefin metathesis. google.com Olefin metathesis is a powerful reaction for polymer synthesis, and the performance of the catalyst, which depends on its ligands, is critical.

Furthermore, the parent compound 4-pentenal (B109682) is known to be used in the production of polymers and resins. ontosight.ai The functional groups on this compound would allow it to be incorporated into polymer chains via its vinyl group, leaving the aldehyde moiety as a pendent functional group. This aldehyde can then be used for post-polymerization modification, such as cross-linking the polymer chains or attaching other molecules to tailor the material's properties. The use of a methylated analogue, 2-methyl-2-phenyl-4-pentenal, has been noted in the synthesis of ligands for fullerene-based supramolecular systems, which have potential in photoelectric applications, further underscoring the value of this chemical scaffold in advanced materials.

Intermediates for Aroma and Fragrance Compounds (Chemical Synthesis Perspective)

The phenyl-pentenal scaffold is of significant interest to the fragrance and flavor industry. This compound itself is described as having a fruity and floral odor and taste. foodb.cahmdb.cathegoodscentscompany.com Its structural isomers and substituted analogues often possess unique and valuable scent profiles, making them targets for chemical synthesis.

From a synthesis perspective, a key industrial method for producing aldehydes is hydroformylation, where an alkene is reacted with carbon monoxide and hydrogen, typically using a rhodium catalyst. researchgate.netresearchgate.net While not explicitly detailed for this compound, this method could theoretically be applied to a precursor like 2-phenyl-1,4-pentadiene to generate the target aldehyde.

Another important synthetic route to substituted phenyl-pentenals is the alkylation of a carbon alpha to an aldehyde group. A patented process for the fragrance compound 2,4-dimethyl-2-phenyl-4-pentenal (B14112783), which has a desirable strong rose-geranium odor, involves the alkylation of hydratropic aldehyde (2-phenylpropanal) with methallyl chloride. google.com This synthesis is noteworthy because alkylation of aldehydes can be challenging due to competing self-condensation reactions, but the process provides the desired product in high yield. google.com This highlights a robust synthetic strategy for accessing this class of fragrance intermediates.

The structure of the alkyl chain is critical to the final odor. As shown in the table below, minor changes to the structure of 2,4-dimethyl-2-phenyl-4-pentenal result in a dramatic loss of the desirable fragrance notes, demonstrating the high degree of specificity in structure-odor relationships for this class of compounds. google.com

Table 3: Structure-Odor Relationship of this compound Analogues

Compound NameOdor DescriptionValue in PerfumeryReference
2,4-Dimethyl-2-phenyl-4-pentenalStrong, fresh rose-geranium, natural green nuancesConsidered valuable google.com
This compoundFruity, floralUsed as a flavoring agent foodb.cathegoodscentscompany.com
2,3-Dimethyl-2-phenyl-4-pentenalWeak, fatty, non-descriptConsidered to have no value google.com
2-Ethyl-2-phenyl-4-pentenalWeak, oily, non-descriptConsidered to have no value google.com
4-Methyl-2-phenyl-2-pentenalSweet, rosy, powdery, honey, cocoaUsed in floral and honey notes chemicalbull.comsigmaaldrich.com

Biotransformations and Biomimetic Synthesis Relevant to 2 Phenyl 4 Pentenal

Enzymatic Pathways for Analogous Aldehydes and Pentenals

The enzymatic synthesis and modification of aldehydes, particularly unsaturated aldehydes, are accomplished by several key enzyme families. These enzymes offer high selectivity and operate under mild conditions, making them valuable tools in biocatalysis. acsgcipr.orgbibliotekanauki.pl

Oxidoreductases : This broad class of enzymes catalyzes oxidation-reduction reactions and is central to aldehyde metabolism.

Alcohol Dehydrogenases (ADHs) : ADHs catalyze the reversible conversion of aldehydes and ketones to their corresponding alcohols. scialert.net This process is often dependent on cofactors like NADH or NADPH. scialert.net Whole-cell biocatalysis using organisms such as Clostridium saccharoperbutylacetonicum has demonstrated the successful reduction of various aldehydes, including pentanal, to their alcohol forms. scialert.net The reduction of α,β-unsaturated aldehydes can also be catalyzed by certain ADHs. chemrxiv.org

Aldehyde Dehydrogenases (ALDHs) : These enzymes are responsible for the oxidation of aldehydes to carboxylic acids. In the context of phenylalanine metabolism, an aldehyde dehydrogenase converts phenylacetaldehyde (B1677652) into phenylacetic acid. asm.org

Cytochrome P450 Enzymes (P450s) : Traditionally known for hydroxylation reactions, P450s have also been shown to catalyze both the oxidation and reduction of α,β-unsaturated aldehydes. nih.gov For example, P450s can reduce aldehydes to alcohols, a previously unrecognized reaction pathway that adds a new dimension to their metabolic capabilities. nih.gov

Old Yellow Enzyme (OYE) : A member of the enoate reductase family, OYE and its homologues are known for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated aldehydes and ketones, which is a key step in producing saturated chiral compounds. researchgate.net

Lyases :

Hydroperoxide Lyases (HPL) : In plants, HPL is part of the lipoxygenase (LOX) pathway, which is responsible for generating various aldehydes from fatty acids. researchgate.net This pathway involves the conversion of fatty acid hydroperoxides into shorter-chain aldehydes. researchgate.net

Other Enzymes :

4-Oxalocrotonate Tautomerase (4-OT) : The F50A mutant of this enzyme has been shown to catalyze asymmetric Michael additions of nitromethane (B149229) to α,β-unsaturated aldehydes. acs.org This reaction proceeds through an iminium ion intermediate, similar to organocatalysis, to produce chiral γ-nitroaldehydes, which are valuable synthetic precursors. acs.org

Table 1: Key Enzymes in the Biotransformation of Aldehydes

Enzyme Family Specific Enzyme/Organism Example Reaction Catalyzed Substrate Example Reference
Oxidoreductases Alcohol Dehydrogenase (ADH) from Clostridium Aldehyde reduction Pentanal scialert.net
Aldehyde Dehydrogenase (ALDH) Aldehyde oxidation Phenylacetaldehyde asm.org
Cytochrome P450 3A4 Reduction of α,β-unsaturated aldehydes 4-Hydroxynonenal nih.gov
Old Yellow Enzyme (OYE) from Saccharomyces Reduction of C=C bond in α,β-unsaturated aldehydes α,β-Unsaturated aldehydes researchgate.net
Lyases Hydroperoxide Lyase (HPL) Cleavage of fatty acid hydroperoxides Linoleic acid hydroperoxide researchgate.net
Tautomerases 4-Oxalocrotonate Tautomerase (F50A mutant) Asymmetric Michael addition Cinnamaldehyde (B126680) acs.org

Potential Metabolic Interconnections (e.g., within Phenylalanine Metabolism context for relevant structures)

The chemical structure of 2-Phenyl-4-pentenal, featuring a phenyl group attached to a carbon backbone, suggests a potential biosynthetic link to the metabolism of aromatic amino acids, particularly phenylalanine. frontiersin.org The Ehrlich pathway describes the catabolism of amino acids into corresponding aldehydes, which can then be reduced to alcohols or oxidized to acids. researchgate.netmdpi.com

This pathway involves three main enzymatic steps:

Transamination : The amino group of phenylalanine is transferred to an α-keto acid, converting phenylalanine into phenylpyruvic acid. This reaction is typically catalyzed by an aromatic amino acid transaminase. asm.org

Decarboxylation : Phenylpyruvic acid is decarboxylated (a carboxyl group is removed) to form phenylacetaldehyde. This step is carried out by decarboxylases, such as phenylpyruvate decarboxylase. asm.orgfrontiersin.org

Reduction/Oxidation : Phenylacetaldehyde, an aldehyde structurally related to the core of this compound, can then be either reduced to 2-phenylethanol (B73330) by an alcohol dehydrogenase or oxidized to phenylacetic acid by an aldehyde dehydrogenase. mdpi.com

The production of phenylacetate (B1230308) from phenylalanine has been demonstrated in fungi like Penicillium chrysogenum. asm.org This natural pathway underscores the biological plausibility of forming phenyl-containing aldehydes from primary metabolites. While the pentenal side chain of this compound is not directly explained by this pathway, the formation of the phenylacetaldehyde moiety provides a key metabolic link. The allyl group at the C2 position would require additional enzymatic machinery, possibly involving enzymes capable of C-C bond formation or rearrangement.

Table 2: The Ehrlich Pathway for Phenylalanine Catabolism

Step Substrate Enzyme Product Reference
1. Transamination L-Phenylalanine Aromatic amino acid transaminase Phenylpyruvic acid asm.org
2. Decarboxylation Phenylpyruvic acid Phenylpyruvate decarboxylase Phenylacetaldehyde asm.orgfrontiersin.org
3. Oxidation Phenylacetaldehyde Aldehyde dehydrogenase Phenylacetic acid asm.orgmdpi.com
3. Reduction Phenylacetaldehyde Alcohol dehydrogenase 2-Phenylethanol researchgate.netmdpi.com

Exploration of Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis. nih.govlookchem.com This approach is particularly useful for producing complex chiral molecules from simple, achiral starting materials. bibliotekanauki.plru.nl Given the challenges in controlling stereochemistry and functional group transformations through purely chemical means, chemoenzymatic routes offer a powerful alternative.

Several strategies are relevant for the potential synthesis of this compound and its analogs:

Enzymatic Aldol (B89426) Additions : Aldolase (B8822740) enzymes can be used to form C-C bonds with high stereocontrol. A chemoenzymatic cascade could involve an aldolase coupling an aldehyde with a nucleophile, followed by further chemical or enzymatic modifications to yield the final product. ru.nl

Cascade Reactions : Multi-enzyme cascades can be designed to perform several transformations in a single pot, increasing efficiency and reducing waste. acs.org For example, a three-enzyme cascade has been developed to synthesize γ-nitrocarboxylic acids from simple building blocks, a process that involves the formation of a γ-nitroaldehyde intermediate from an α,β-unsaturated aldehyde. acs.org Such a strategy could be adapted to build the carbon skeleton of this compound.

Whole-Cell Biotransformation : Using whole microbial cells as biocatalysts provides a convenient way to perform multi-step syntheses, as the cells contain a wide array of enzymes and the necessary cofactors. scialert.netnih.gov A genetically engineered microorganism could potentially be designed to express the required enzymatic pathway to convert a simple precursor, like phenylalanine or a related compound, into this compound.

Combining Chemical and Enzymatic Steps : A plausible route could start with a chemical synthesis to create a precursor molecule, which is then subjected to an enzymatic transformation for a key selective step. For instance, a chemical aldol condensation could be used to form a phenyl-containing unsaturated aldehyde, followed by an enantioselective enzymatic reduction of a specific double bond or carbonyl group. chemicalbook.com

Table 3: Examples of Chemoenzymatic Strategies

Strategy Description Example Application Reference
Enzyme Cascade Multiple enzymes are used in one pot to perform sequential reactions. Synthesis of γ-nitrocarboxylic acids via a γ-nitroaldehyde intermediate. acs.org
Whole-Cell Biocatalysis Use of entire microbial cells to catalyze reactions. Reduction of ketones to chiral alcohols; production of phenylacetate from phenylalanine. bibliotekanauki.plasm.orgnih.gov
Flow Chemistry Immobilized enzymes in microreactors for continuous production. Synthesis of chiral carbohydrate analogues from achiral aldehydes. ru.nl
Hybrid Synthesis Combination of distinct chemical and enzymatic reaction steps. Enantioselective esterification of a chemically synthesized acid to produce chiral intermediates. lookchem.com

Q & A

Q. How can researchers optimize the synthesis of 2-Phenyl-4-pentenal to achieve high yield and purity?

  • Methodological Answer : To optimize synthesis, systematically vary reaction parameters such as catalyst type (e.g., acid/base catalysts), temperature, and solvent polarity. Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction progress and purity. Purification via fractional distillation or column chromatography (using silica gel with optimized solvent ratios) can isolate the aldehyde group while minimizing side products like aldol condensation derivatives. Trial experiments are critical to determine optimal conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Employ Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and C=C stretches). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments (e.g., aldehyde proton at δ 9.5–10 ppm) and carbon backbone. High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₁H₁₂O). Cross-validate results with computational simulations (e.g., density functional theory, DFT) to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing this compound to heat (40–80°C), light (UV/visible), and humidity. Monitor degradation via HPLC or UV-Vis spectroscopy. Compare degradation products (e.g., oxidation to carboxylic acids) with control samples. Statistical tools like ANOVA can identify significant stability differences across conditions .

Q. What strategies ensure reproducibility in kinetic studies of this compound’s reactions?

  • Methodological Answer : Standardize reaction protocols (e.g., inert atmosphere, precise temperature control) and validate instrument calibration (e.g., NMR spectrometers). Replicate experiments with independent trials and report standard deviations. Use error bars in kinetic plots (e.g., rate vs. concentration) to quantify variability. Document raw data in appendices for transparency .

Q. How should researchers design experiments to isolate intermediates during this compound’s synthetic pathway?

  • Methodological Answer : Quench reactions at timed intervals and analyze aliquots via thin-layer chromatography (TLC) or GC-MS. Trapping agents (e.g., semicarbazide for aldehydes) can stabilize intermediates. Computational tools (e.g., molecular dynamics simulations) predict transient species, guiding experimental isolation efforts .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

  • Methodological Answer : Analyze discrepancies by comparing experimental conditions (e.g., solvent polarity, catalyst loading) across studies. Perform meta-analyses using statistical tools (e.g., t-tests) to identify outliers. Validate conflicting results through independent replication and multi-lab collaborations. Transparently report raw data and error margins to facilitate cross-study comparisons .

Q. What computational methods predict this compound’s regioselectivity in cycloaddition reactions?

  • Methodological Answer : Apply DFT calculations to model frontier molecular orbitals (HOMO/LUMO) and predict electron-rich sites. Compare activation energies of possible transition states using software like Gaussian or ORCA. Validate predictions with experimental outcomes (e.g., NMR monitoring of reaction pathways) .

Q. How can researchers design studies to probe the compound’s interactions with biomolecules?

  • Methodological Answer : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity with proteins/enzymes. Molecular docking simulations (e.g., AutoDock Vina) identify potential binding pockets. Pair with mutagenesis studies to validate interaction sites. Ethical review boards must approve protocols involving biological systems .

Q. What strategies reconcile open data sharing with privacy in studies involving this compound’s biological activity?

  • Methodological Answer : Implement de-identification protocols (e.g., removing patient identifiers) and pseudonymization for clinical data. Use controlled-access repositories compliant with GDPR. Draft consent forms explicitly allowing data reuse. Consult institutional review boards (IRBs) to balance openness with ethical obligations .

Q. How can isotopic labeling elucidate mechanistic pathways in this compound’s reactions?

  • Methodological Answer :
    Synthesize deuterated or ¹³C-labeled analogs to track atom migration (e.g., aldehyde group in nucleophilic additions). Analyze isotopic distribution via HRMS or isotope-ratio mass spectrometry. Combine with kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.